molecular formula C20H27N5O9 B1442735 Boc-His(Dnp)-OH.IPA CAS No. 1260247-63-9

Boc-His(Dnp)-OH.IPA

Cat. No. B1442735
CAS RN: 1260247-63-9
M. Wt: 481.5 g/mol
InChI Key: KLRRDIHKQFOOJR-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-His(Dnp)-OH.IPA, also known as N-α-t.-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a chemical compound used in peptide synthesis . It is a standard building block for the introduction of histidine amino-acid residues by Boc SPPS . The Dnp group is stable to HF and TFMSA and is normally removed with thiophenol prior to HF treatment .


Molecular Structure Analysis

The empirical formula of this compound is C17H19N5O8 . Its molecular weight is 421.36 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound is a white to yellow to beige powder . It has an optical rotation of +52.5 - +59.5 ° at a concentration of 1% in ethyl acetate . It is soluble in DMF . The compound is stored at a temperature of 15-25°C .

Scientific Research Applications

Wastewater Treatment Catalysis

Boc-His(Dnp)-OH.IPA has been explored in the field of wastewater treatment. The use of Iron impregnated poly acrylamide (IPA) as a heterogeneous catalyst in a fluidized bed reactor has demonstrated the potential for the quantitative removal of COD, BOD5, NH4+-N, and TKN from pharmaceutical wastewater. The oxidation of organics in this wastewater was confirmed through various spectroscopy methods. This study emphasizes the role of IPA in the generation of OH radicals, a key component in the oxidation process of persistent organic pollutants in pharmaceutical wastewater (Karthikeyan et al., 2014).

Advancements in MRI and Spectroscopy

This compound has implications in the enhancement of magnetic resonance spectroscopy and imaging (MRSI). Dynamic nuclear polarization (DNP), a technique involved in this process, significantly increases sensitivity (>10,000-fold) of MRSI, especially for low-γ nuclei. DNP operates by polarizing nuclear spins in an amorphous solid state at low temperatures, with the polarization transferred to the nuclear spins by microwave irradiation. This technique has advanced the real-time imaging of 13C-labeled cell metabolites and their metabolic conversion in biological systems. The review of this technology suggests potential applications such as diagnosis, staging tumor grade, and monitoring therapy response (Dutta et al., 2013).

Biochemical Analysis

Biochemical Properties

Boc-His(Dnp)-OH.IPA plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The compound is used to protect the histidine residue, preventing unwanted reactions and ensuring that the amino acids react in a controlled manner. The Dnp group is stable to HF and TFMSA, making it suitable for use in harsh chemical environments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the histidine residue, it ensures the proper assembly of peptides, which can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s stability and reactivity make it a valuable tool in the study of cellular processes and the development of peptide-based therapeutics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection of the histidine residue during peptide synthesis. The Dnp group binds to the histidine residue, preventing unwanted reactions and ensuring that the peptide chain is assembled correctly. This protection is crucial for the synthesis of complex peptides and proteins, as it allows for the selective reaction of amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that this compound maintains its protective properties over extended periods, making it a reliable reagent for peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects the histidine residue without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism. It is essential to carefully control the dosage to avoid any negative outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the assembly of peptide chains. The compound’s stability and reactivity ensure that it can be used in various metabolic processes without causing unwanted side reactions. Its role in peptide synthesis makes it a valuable tool for studying metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites and exerts its protective effects on the histidine residue. The compound’s stability and solubility in various solvents facilitate its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its protective effects on the histidine residue. The compound’s stability and reactivity make it suitable for use in various subcellular environments .

properties

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRDIHKQFOOJR-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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